
5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, fluorine, and carboxamide groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
作用机制
Target of Action
The primary target of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide, also known as CP-320626, is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Mode of Action
It is known that it interacts with its target, the glycogen phosphorylase, muscle form . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the process of glycogenolysis.
Biochemical Pathways
The biochemical pathways affected by CP-320626 are related to glycogen metabolism. By targeting the Glycogen phosphorylase, muscle form, CP-320626 may influence the breakdown of glycogen, affecting the availability of glucose-1-phosphate and glucose in the body .
Result of Action
The molecular and cellular effects of CP-320626’s action are likely related to its influence on glycogen metabolism. By interacting with Glycogen phosphorylase, muscle form, the compound may affect the availability of glucose in the body, which could have various downstream effects .
生化分析
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: Chlorination and fluorination are achieved through electrophilic aromatic substitution reactions. Chlorine and fluorine atoms are introduced using reagents such as thionyl chloride and fluorobenzene, respectively.
Carboxamide Formation:
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine or alcohol derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound is also explored for its use in the development of new materials with specific electronic and optical properties, which can be applied in various industrial applications.
相似化合物的比较
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide: Lacks the fluorophenyl group, which may reduce its potency and specificity.
N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide: Lacks the chlorine atom, potentially altering its pharmacokinetic properties.
5-Chloro-N-Phenyl-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide: Lacks the fluorine atom, which may affect its binding affinity to biological targets.
Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide enhances its lipophilicity and electronic properties, potentially improving its bioavailability and target specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-10(11(13)17(2)16-7)12(18)15-9-5-3-8(14)4-6-9/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWNRTDYIVBMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
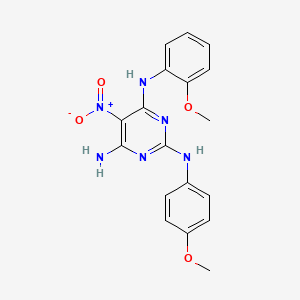
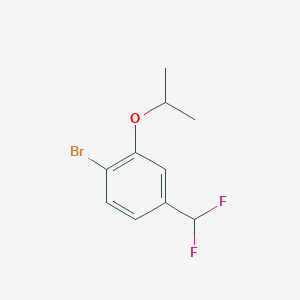
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2813837.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
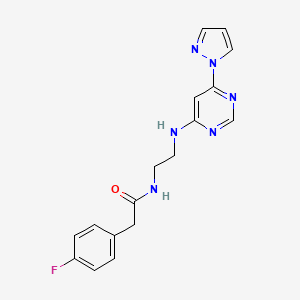
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
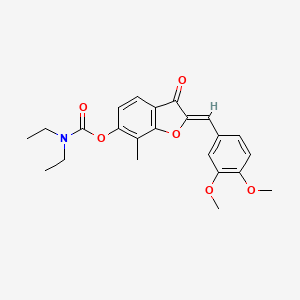
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
![4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813845.png)
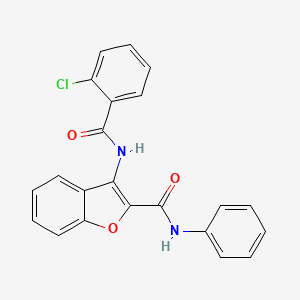
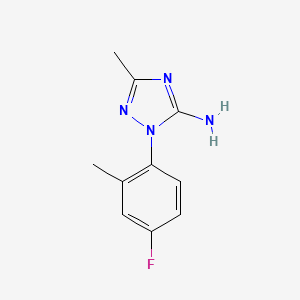

![N-butyl-N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2813854.png)
